1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine

Description

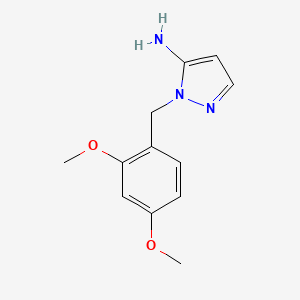

Structure

3D Structure

Properties

IUPAC Name |

2-[(2,4-dimethoxyphenyl)methyl]pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-16-10-4-3-9(11(7-10)17-2)8-15-12(13)5-6-14-15/h3-7H,8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMVDBKQZHBXLDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CN2C(=CC=N2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585364 | |

| Record name | 1-[(2,4-Dimethoxyphenyl)methyl]-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006463-92-8 | |

| Record name | 1-[(2,4-Dimethoxyphenyl)methyl]-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine

An In-depth Technical Guide: Synthesis and Characterization of 1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, a heterocyclic compound of interest to medicinal chemistry. 5-aminopyrazole scaffolds are crucial building blocks in the development of novel therapeutic agents due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This document outlines a robust and well-established synthetic route, beginning with fundamental starting materials and proceeding through the formation of a key hydrazine intermediate. The core of this guide is a detailed, step-by-step protocol for the cyclocondensation reaction that forms the pyrazole ring. We provide in-depth mechanistic insights and justify the experimental choices made. Furthermore, a complete framework for the structural elucidation and purity verification of the final compound is presented, utilizing a suite of standard analytical techniques including NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared (IR) spectroscopy. All data is presented in a clear, structured format to serve as a practical reference for researchers, scientists, and professionals in the field of drug development.

Introduction

The Significance of Pyrazole Derivatives in Medicinal Chemistry

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][4][5] The unique electronic properties and steric arrangement of the pyrazole nucleus allow it to act as a versatile pharmacophore, capable of engaging in various biological interactions. Derivatives of pyrazole have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral effects.[2][3] Specifically, the 5-aminopyrazole moiety serves as a highly versatile synthetic intermediate for constructing more complex fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, further expanding its therapeutic potential.[1][6][7]

Rationale for the Target Compound

The target molecule, this compound, combines the proven 5-aminopyrazole core with an N-1 substituted 2,4-dimethoxybenzyl group. The dimethoxybenzyl motif is frequently incorporated into bioactive molecules to enhance metabolic stability, modulate lipophilicity, and provide specific hydrogen bonding interactions with biological targets. This guide details a reliable pathway to access this specific derivative, providing a foundation for further functionalization and biological screening.

Overview of the Synthetic Strategy

The synthesis of 5-aminopyrazoles is most effectively and commonly achieved through the condensation reaction between a β-ketonitrile and a hydrazine derivative.[8][9][10] This approach is highly modular and allows for significant diversity in the final product. Our strategy involves two primary stages: first, the synthesis of the requisite (2,4-dimethoxybenzyl)hydrazine from its corresponding benzyl chloride, and second, the cyclocondensation of this hydrazine with a suitable β-ketonitrile precursor to yield the target 5-aminopyrazole.

Caption: High-level synthetic workflow.

Synthesis Methodology

Mechanistic Insights: Pyrazole Formation

The core reaction proceeds via a well-established mechanism.[8] Initially, the terminal nitrogen of the hydrazine performs a nucleophilic attack on the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate.[11] This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the electrophilic carbon of the nitrile group. Subsequent tautomerization yields the stable, aromatic 5-aminopyrazole ring.

Caption: Reaction mechanism for pyrazole synthesis.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

Protocol 2.2.1: Synthesis of (2,4-dimethoxybenzyl)hydrazine Dihydrochloride

This intermediate is prepared from the commercially available 2,4-dimethoxybenzyl chloride.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-dimethoxybenzyl chloride (1.0 eq) dissolved in ethanol (EtOH).

-

Reagent Addition: Add an excess of hydrazine hydrate (N₂H₄·H₂O, ~10 eq) to the solution.

-

Reaction: Heat the mixture to reflux (approximately 80°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, evaporate the solvent under reduced pressure. Add excess ethereal HCl to the residue to precipitate the dihydrochloride salt.

-

Purification: Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield (2,4-dimethoxybenzyl)hydrazine dihydrochloride as a white solid.

Protocol 2.2.2: Synthesis of this compound

This protocol describes the key cyclocondensation step.

-

Reaction Setup: In a round-bottom flask, suspend (2,4-dimethoxybenzyl)hydrazine dihydrochloride (1.0 eq) and 3-ethoxyacrylonitrile (1.1 eq) in ethanol.

-

Base Addition: Add a base such as triethylamine (TEA, 2.2 eq) to neutralize the hydrochloride salt and catalyze the reaction.

-

Reaction: Stir the mixture at reflux for 12-18 hours. Monitor the reaction for the consumption of starting materials by TLC.

-

Work-up: Upon completion, cool the reaction mixture and remove the solvent in vacuo. Redissolve the residue in ethyl acetate (EtOAc) and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to afford the pure this compound.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized compound must be rigorously confirmed. The following data represents the expected characterization profile for this compound (Molecular Formula: C₁₂H₁₅N₃O₂, Molecular Weight: 233.27 g/mol ).[12]

Caption: Analytical characterization workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary technique for unambiguous structure elucidation.[13] Spectra should be recorded in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.4 - 7.5 | d | 1H | Pyrazole H-3 |

| ~ 7.0 - 7.1 | d | 1H | Aromatic H-6' |

| ~ 6.4 - 6.5 | m | 2H | Aromatic H-3', H-5' |

| ~ 5.7 - 5.8 | d | 1H | Pyrazole H-4 |

| ~ 5.1 - 5.2 | s | 2H | Benzylic CH₂ |

| ~ 4.0 - 4.2 | br s | 2H | Amine NH₂ |

| ~ 3.80 | s | 3H | Methoxy OCH₃ (C-2' or C-4') |

| ~ 3.78 | s | 3H | Methoxy OCH₃ (C-4' or C-2') |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160.5 | Aromatic C-4' (C-O) |

| ~ 158.0 | Aromatic C-2' (C-O) |

| ~ 155.0 | Pyrazole C-5 (C-N) |

| ~ 140.0 | Pyrazole C-3 |

| ~ 130.0 | Aromatic C-6' |

| ~ 118.0 | Aromatic C-1' |

| ~ 105.0 | Aromatic C-5' |

| ~ 98.0 | Aromatic C-3' |

| ~ 95.0 | Pyrazole C-4 |

| ~ 55.5 | Methoxy OCH₃ |

| ~ 55.3 | Methoxy OCH₃ |

| ~ 51.0 | Benzylic CH₂ |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For electrospray ionization (ESI), the following ions are expected.

Table 3: Expected Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z (Expected) |

| [M+H]⁺ | 234.1237 | ~ 234.1 |

| [M+Na]⁺ | 256.1056 | ~ 256.1 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[14]

Table 4: Key Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3400 - 3200 | Medium | N-H Stretch (Amine) |

| 3100 - 3000 | Medium | C-H Stretch (Aromatic) |

| 2950 - 2850 | Medium | C-H Stretch (Aliphatic - CH₂, OCH₃) |

| 1620 - 1580 | Strong | C=C and C=N Stretch (Rings) |

| 1250 - 1200 | Strong | C-O Stretch (Aryl Ether, asym.) |

| 1050 - 1020 | Strong | C-O Stretch (Aryl Ether, sym.) |

Elemental Analysis

Elemental analysis provides experimental confirmation of the compound's empirical formula and purity.

Table 5: Calculated Elemental Composition for C₁₂H₁₅N₃O₂

| Element | Calculated % |

| Carbon (C) | 61.79 |

| Hydrogen (H) | 6.48 |

| Nitrogen (N) | 18.01 |

Conclusion

This guide has presented a detailed and reliable methodology for the synthesis of this compound. The described two-stage synthetic approach, centered on the classical cyclocondensation of a hydrazine with a β-ketonitrile, is both robust and adaptable. Furthermore, a comprehensive analytical framework has been established to ensure the unequivocal characterization and validation of the target compound's structure and purity. The protocols and reference data herein serve as a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating the synthesis of this and related pyrazole derivatives for further investigation into their biological potential.

References

-

Aggarwal, R., Kumar, V., Kumar, R., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 667–693. [Link][8][10]

-

Alizadeh, R., Ghafuri, H., & Zare, K. (2023). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. New Journal of Chemistry, 48(6), 2568-2578. [Link][15]

-

Babu, K. S., Raju, M. B., Rao, C. V., Kumar, K. A., & Rao, C. G. (2012). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. European Journal of Medicinal Chemistry, 54, 670-679. [Link][16]

-

Wang, X., et al. (2024). Synthesis and Evaluation of Novel 1-Methyl-1H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. Journal of Agricultural and Food Chemistry. [Link][4]

- Google Patents. (2012). CN102311351B - A kind of synthetic method of 2,4-dimethoxybenzylamine.

-

Mistry, B. D., Desai, K. R., & Intwala, S. M. (2013). Synthesis of Pyrazole Derivatives and Screening of their Antibacterial and Antifungal Activities. Connect Journals. [Link][14]

-

Kakatiya University. (2025). Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. Scilit. [Link][17]

-

Royal Society of Chemistry. (2025). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances. [Link][9]

-

ResearchGate. (2011). (PDF) Approaches towards the synthesis of 5-aminopyrazoles. [Link]

-

National Institutes of Health. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules. [Link]

-

MDPI. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. [Link][1]

-

Elguero, J., Goya, P., & Jagerovic, N. (2001). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 79(5-6), 937-944. [Link][18]

-

Ordóñez, M., & Cativiela, C. (2019). 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc, 2019(1), 194-228. [Link][6]

-

Beilstein Journals. (2019). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. [Link][7]

-

CSIR-NIScPR. (2025). Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. Indian Journal of Chemistry. [Link]

- Google Patents. (2018). A kind of new preparation process of 2,4- dimethoxy-benzoyl chloride.

-

National Institutes of Health. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences. [Link][2]

-

ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (2023). Reaction of 5-amino-pyrazole derivatives with various imines. [Link]

-

Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link][11]

-

Fiveable. (n.d.). 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. [Link]

-

NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST Chemistry WebBook. [Link]

-

National Institutes of Health. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules. [Link][19]

-

NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST Chemistry WebBook. [Link][20]

-

ResearchGate. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link][5]

-

Royal Society of Chemistry. (2021). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry. [Link]

-

IJCEA. (2012). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. International Journal of Chemical Engineering and Applications. [Link]

-

Oriental Journal of Chemistry. (2017). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link][3]

-

Organic Chemistry Data. (n.d.). Reductions with Hydrazine. [Link]

-

CORE. (2010). Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives as antimicrobial agents. [Link]

-

PrepChem.com. (n.d.). Synthesis of 3,4-dimethoxybenzyl chloride. [Link]

-

World Journal of Pharmaceutical Research. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. [Link]

Sources

- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review [mdpi.com]

- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. chim.it [chim.it]

- 7. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 8. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 9. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemscene.com [chemscene.com]

- 13. benchchem.com [benchchem.com]

- 14. connectjournals.com [connectjournals.com]

- 15. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives | Scilit [scilit.com]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]

Physicochemical properties of 1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine

An In-Depth Technical Guide on the Physicochemical Properties of 1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine

Executive Summary

This technical guide provides a comprehensive physicochemical profile of This compound (CAS No. 1006463-92-8). As a derivative of the pyrazole scaffold, a nucleus of significant interest in medicinal chemistry, this compound represents a valuable building block for the development of novel therapeutic agents.[1][2] Pyrazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5] A thorough understanding of a compound's physicochemical properties is a foundational requirement in the drug discovery and development pipeline, directly influencing its solubility, stability, membrane permeability, and ultimately, its bioavailability and therapeutic efficacy.[6][7]

This document synthesizes available computational data with established analytical methodologies to offer a predictive and practical guide for researchers. It covers the molecular structure, predicted physicochemical parameters, and detailed, field-proven protocols for the experimental determination of critical properties such as solubility and pKa. The insights provided herein are intended to accelerate pre-formulation studies and enable informed decision-making for scientists and drug development professionals working with this and structurally related compounds.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[8] Its unique electronic properties and structural versatility allow it to serve as a versatile pharmacophore, capable of engaging in various biological interactions. The presence of the pyrazole nucleus in established drugs like Celecoxib (anti-inflammatory), Rimonabant (anti-obesity), and various developmental candidates underscores its therapeutic potential.[5]

The subject of this guide, this compound, combines this potent heterocyclic core with a dimethoxybenzyl substituent. This substitution pattern is of particular interest as it can modulate lipophilicity, metabolic stability, and target-binding interactions. The primary amine at the 5-position provides a crucial handle for further synthetic elaboration and is a key determinant of the compound's acid-base properties. This guide serves to characterize the fundamental properties that will govern its behavior in both chemical and biological systems.

Molecular Identity and Structure

A precise understanding of the molecular identity is the first step in any chemical characterization. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 1006463-92-8 | [1][9][10] |

| Molecular Formula | C₁₂H₁₅N₃O₂ | [9] |

| Molecular Weight | 233.27 g/mol | [9] |

| IUPAC Name | 1-[(2,4-dimethoxyphenyl)methyl]-1H-pyrazol-5-amine | N/A |

| Synonym | 2-[(2,4-dimethoxyphenyl)methyl]pyrazol-3-amine | [9] |

| SMILES | COC1=CC(=C(C=C1)CN2C(=CC=N2)N)OC | [9] |

Computationally Predicted Physicochemical Properties

In the early stages of drug development, computational models provide rapid and valuable predictions of a compound's physicochemical profile. These predictions guide initial experimental design and help anticipate potential challenges in formulation and delivery.[11] The following table summarizes key properties for this compound.

| Parameter | Predicted Value | Implication in Drug Development | Source |

| LogP (Octanol/Water Partition Coefficient) | 1.5308 | Indicates moderate lipophilicity. This value is often within the desired range for oral drug candidates, suggesting a balance between aqueous solubility and lipid membrane permeability. | [9] |

| Topological Polar Surface Area (TPSA) | 62.3 Ų | Suggests good potential for oral bioavailability. A TPSA of less than 140 Ų is a common filter used to predict cell permeability. | [9] |

| Hydrogen Bond Donors | 1 | The primary amine is the sole hydrogen bond donor, influencing interactions with biological targets and solubility in protic solvents. | [9] |

| Hydrogen Bond Acceptors | 5 | The two methoxy oxygens and three pyrazole/amine nitrogens can accept hydrogen bonds, contributing to aqueous solubility. | [9] |

| Rotatable Bonds | 4 | Indicates a moderate degree of conformational flexibility, which can be advantageous for fitting into a protein binding pocket but may carry a slight entropic penalty upon binding. | [9] |

Proposed Analytical Characterization Protocols

Experimental verification is essential to confirm the identity, purity, and properties of any active pharmaceutical ingredient (API).[6] While specific experimental data for this compound is not widely published, this section outlines the standard, self-validating methodologies required for its full characterization.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the dimethoxybenzyl group, the methylene bridge protons, the pyrazole ring protons, the amine protons, and the two methoxy group protons.

-

Infrared (IR) Spectroscopy: IR analysis will confirm the presence of key functional groups. Expected characteristic absorption bands include N-H stretching vibrations for the primary amine (around 3200-3400 cm⁻¹), C-O stretching for the methoxy ethers (around 1020-1250 cm⁻¹), and C=C/C=N stretching for the aromatic and pyrazole rings.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition. The expected exact mass for the molecular ion [M+H]⁺ would be approximately 234.1237.

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are critical for determining the compound's thermal properties, such as its melting point and decomposition temperature. This information is vital for assessing stability during manufacturing and storage.[6]

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup (DSC): Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Equilibrate the cell at 25 °C. Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected melting point (e.g., 250 °C) under a nitrogen atmosphere.

-

Data Analysis (DSC): The melting point is determined from the onset or peak of the endothermic event on the resulting thermogram. The presence of a sharp endotherm is indicative of a crystalline solid.

-

TGA Analysis: Separately, run a TGA analysis by heating a 5-10 mg sample under a nitrogen atmosphere at 10 °C/min to assess mass loss as a function of temperature, identifying the onset of thermal decomposition.

-

Causality: The choice of a 10 °C/min heating rate is a standard practice that balances resolution and experimental time. The inert nitrogen atmosphere prevents oxidative degradation, ensuring that the observed thermal events are intrinsic to the compound's stability.

Critical Physicochemical Parameters for Formulation

The success of any API is heavily dependent on properties that govern its absorption, distribution, metabolism, and excretion (ADME). Solubility and pKa are arguably the most critical of these parameters.[]

Aqueous Solubility

Solubility dictates the dissolution rate and, consequently, the bioavailability of orally administered drugs. The structure of this compound, with its aromatic rings and polar functional groups, suggests it will have limited solubility in water but should be soluble in organic solvents like DMSO and methanol.[13]

Caption: Workflow for determining kinetic aqueous solubility.

-

Stock Solution: Prepare a 10 mM stock solution of the compound in 100% dimethyl sulfoxide (DMSO).

-

Assay Plate: In a 96-well microplate, add 198 µL of a series of aqueous buffers (e.g., pH 5.0, 6.2, and 7.4 to simulate gastrointestinal conditions) to individual wells.

-

Compound Addition: Add 2 µL of the 10 mM DMSO stock to each well. This creates a final concentration of 100 µM with 1% DMSO. The use of a low percentage of co-solvent (DMSO) is critical to minimize its effect on the intrinsic aqueous solubility.

-

Equilibration: Seal the plate and shake at room temperature for 2 hours to allow the system to reach equilibrium.

-

Separation: Transfer the contents to a filter plate (e.g., 0.45 µm pore size) and centrifuge to separate any precipitated solid from the saturated solution.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable method, such as UV-Vis spectroscopy or LC-MS, by comparing the signal against a standard curve prepared in the same buffer/DMSO mixture.

Acidity and Basicity (pKa)

The pKa, or acid dissociation constant, defines the ionization state of a molecule at a given pH. This is crucial as ionization state affects solubility, permeability, and target binding. The this compound molecule has two potential basic centers: the 5-amino group and the pyrazole ring nitrogens. The 5-amino group is expected to be the more basic site. The unsubstituted pyrazole ring itself is a very weak base, with the pKa of its conjugate acid being approximately 2.5.[2][14]

Caption: A plausible synthetic route to the target compound.

Synthesis and Stability Considerations

While a specific synthesis for this exact molecule is not detailed in readily available literature, a plausible and efficient route can be designed based on established pyrazole synthesis methodologies.[5][15][16] A common approach involves the condensation and cyclization of a substituted hydrazine with a β-functionalized nitrile.

A potential stability concern for this molecule is the oxidation of the primary amine group. Forced degradation studies (exposing the compound to acidic, basic, oxidative, and photolytic stress) should be conducted to identify potential degradation pathways and establish appropriate storage and handling conditions.

Conclusion and Future Directions

This compound is a promising chemical entity with physicochemical properties that appear favorable for early-stage drug discovery. Computational data predicts good oral bioavailability potential, with moderate lipophilicity and a desirable polar surface area.[9] However, these predictions demand rigorous experimental validation.

The immediate next steps for any research program involving this compound should be the execution of the analytical and physicochemical protocols outlined in this guide. Specifically, determining its aqueous solubility profile across a range of pH values and precisely measuring its pKa will provide the critical data needed for designing relevant biological assays and developing a viable formulation strategy. Subsequent in vitro ADME and preliminary biological screening will further elucidate its potential as a valuable lead compound.

References

-

LookChem. Cas 1006463-92-8, this compound. Available from: [Link]

-

Hoffman Fine Chemicals. CAS RN 1006463-92-8 | this compound. Available from: [Link]

-

Faria, J. V., et al. (2017). Current status of pyrazole and its biological activities. BioMed Research International. Available from: [Link]

-

ResearchGate. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Available from: [Link]

-

Gaba, M., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. Available from: [Link]

-

Semantic Scholar. (2018). Review: biologically active pyrazole derivatives. Available from: [Link]

-

Gouda, M. A., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry. Available from: [Link]

-

Labinsights. (2023). Physical and Chemical Characterization for APIs. Available from: [Link]

-

Royal Society of Chemistry. (2021). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available from: [Link]

-

MDPI. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Available from: [Link]

-

CORE. (2010). Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H- pyrazol-5-amine derivatives as antimicrobial agents. Available from: [Link]

-

PMC - NIH. (2023). Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization. Available from: [Link]

-

Pharma Inventor Inc. API Physico-Chemical. Available from: [Link]

-

SpectraBase. 1H-pyrazole-1-propanenitrile, 5-amino-3-(2,4-dimethoxyphenyl)-. Available from: [Link]

-

ResearchGate. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Available from: [Link]

-

Tablets & Capsules Magazine. (2020). Formulating drug products with complex APIs. Available from: [Link]

-

Solubility of Things. Pyrazole. Available from: [Link]

-

PubChem. 3-Amino-5-(4-methoxyphenyl)pyrazole. Available from: [Link]

-

NIST WebBook. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. Available from: [Link]

-

Eur. J. Org. Chem. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). Available from: [Link]

-

Organic Chemistry Data. Bordwell pKa Table. Available from: [Link]

-

Appretech Scientific Limited. 1-(4-methoxybenzyl)-1H-pyrazol-5-amine. Available from: [Link]

-

ResearchGate. (2019). Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Derivatives. Available from: [Link]

-

ResearchGate. (2020). Advancing thermal stability through positional pyrazole isomerization: Synthesis and characterization of 2'-(1H-pyrazol-4-yl)-1H,2'H-5,5'-bistetrazole and its energetic derivatives. Available from: [Link]

-

PMC - PubMed Central. (2011). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. Available from: [Link]

-

University of Wisconsin. pKa Data Compiled by R. Williams. Available from: [Link]

-

NIH. (2017). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available from: [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. labinsights.nl [labinsights.nl]

- 7. pharmainventor.com [pharmainventor.com]

- 8. [PDF] Review: biologically active pyrazole derivatives | Semantic Scholar [semanticscholar.org]

- 9. chemscene.com [chemscene.com]

- 10. hoffmanchemicals.com [hoffmanchemicals.com]

- 11. tabletscapsules.com [tabletscapsules.com]

- 13. benchchem.com [benchchem.com]

- 14. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 15. 1-(4-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine synthesis - chemicalbook [chemicalbook.com]

- 16. Buy 1-(4-Methoxyphenyl)-1H-pyrazol-5-amine | 16907-09-8 [smolecule.com]

An In-depth Technical Guide to 1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Significance of Pyrazole Scaffolds in Modern Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of medicinal chemistry and drug discovery.[1] Its remarkable structural versatility and capacity for diverse substitutions have enabled the development of a multitude of pharmacologically active agents across a wide spectrum of therapeutic areas.[2] Pyrazole derivatives have demonstrated a vast array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3] This guide focuses on a specific, promising derivative: 1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine .

This compound, identified by the CAS Number 1006463-92-8 , incorporates a 2,4-dimethoxybenzyl moiety at the N1 position of the pyrazole ring, a structural feature often explored to enhance interactions with biological targets.[4][5][6] The presence of the 5-amino group provides a crucial handle for further chemical modifications, making it a valuable building block for the synthesis of more complex molecules and compound libraries.[7][8][9][10] This technical guide will provide a comprehensive overview of this compound, including a detailed proposed synthesis, its physicochemical properties, a discussion of its potential applications in drug development, and a list of commercial suppliers.

Physicochemical Properties and Structural Attributes

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1006463-92-8 | [4][6] |

| Molecular Formula | C₁₂H₁₅N₃O₂ | [4][6] |

| Molecular Weight | 233.27 g/mol | [4][6] |

| Appearance | Predicted to be a solid | N/A |

| Solubility | Predicted to be soluble in organic solvents like DMSO, methanol, and ethanol | N/A |

| Topological Polar Surface Area (TPSA) | 62.3 Ų | [4] |

| LogP (predicted) | 1.5308 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 5 | [4] |

| Rotatable Bonds | 4 | [4] |

Proposed Synthesis of this compound

The proposed synthesis is a two-step process:

-

Synthesis of the key intermediate, (2,4-dimethoxybenzyl)hydrazine.

-

Cyclocondensation of (2,4-dimethoxybenzyl)hydrazine with a suitable β-ketonitrile, such as 3-oxopropanenitrile (cyanoacetaldehyde), to yield the target compound.

The overall proposed synthetic workflow is depicted in the following diagram:

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Proposed Synthesis of (2,4-dimethoxybenzyl)hydrazine

-

Reaction Principle: This step involves the condensation of 2,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, followed by a selective reduction of the C=N double bond to yield the desired substituted hydrazine.

-

Materials:

-

2,4-Dimethoxybenzaldehyde

-

Hydrazine hydrate

-

Ethanol (absolute)

-

Sodium borohydride (NaBH₄)

-

Glacial acetic acid (catalytic amount)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Protocol:

-

To a solution of 2,4-dimethoxybenzaldehyde (1.0 eq) in absolute ethanol, add hydrazine hydrate (1.1 eq) and a catalytic amount of glacial acetic acid.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the formation of the hydrazone intermediate by Thin Layer Chromatography (TLC).

-

Once the formation of the hydrazone is complete, cool the reaction mixture in an ice bath.

-

Carefully add sodium borohydride (1.5 - 2.0 eq) portion-wise to the cooled solution. Caution: Hydrogen gas evolution will occur.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (2,4-dimethoxybenzyl)hydrazine.

-

The crude product can be purified by column chromatography on silica gel if necessary.

-

Step 2: Proposed Synthesis of this compound

-

Reaction Principle: This is a classic cyclocondensation reaction. The more nucleophilic nitrogen of the substituted hydrazine attacks the carbonyl group of the β-ketonitrile, followed by an intramolecular cyclization onto the nitrile group to form the 5-aminopyrazole ring.[7][8]

-

Materials:

-

(2,4-dimethoxybenzyl)hydrazine (from Step 1)

-

3-Oxopropanenitrile (or its protected equivalent like 3,3-diethoxypropanenitrile)

-

Ethanol

-

Glacial acetic acid (catalytic amount)

-

-

Protocol:

-

Dissolve (2,4-dimethoxybenzyl)hydrazine (1.0 eq) in ethanol.

-

Add 3-oxopropanenitrile (1.0-1.2 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for 4-8 hours, monitoring the progress of the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration and wash with cold ethanol.

-

If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford this compound.

-

Potential Applications in Drug Discovery and Development

The structural features of this compound make it a highly attractive starting point for the development of novel therapeutic agents. The pyrazole core is a well-established pharmacophore, and the 5-amino group serves as a versatile synthetic handle for the introduction of various functional groups to modulate pharmacological activity, selectivity, and pharmacokinetic properties.

Sources

- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemscene.com [chemscene.com]

- 5. Cas 1006463-92-8,this compound | lookchem [lookchem.com]

- 6. hoffmanchemicals.com [hoffmanchemicals.com]

- 7. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 8. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Activity Screening of Novel Pyrazole Derivatives

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its synthetic accessibility and its presence in numerous clinically approved drugs.[1][2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on designing and executing a robust biological activity screening cascade for novel pyrazole derivatives. We will move beyond rote protocols to explore the strategic rationale behind experimental choices, ensuring a scientifically rigorous and efficient path from a compound library to validated hits. This document details primary and secondary screening methodologies, with a focus on anticancer and anti-inflammatory applications, and provides actionable, field-proven insights to navigate the complexities of early-stage drug discovery.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has garnered significant attention in medicinal chemistry for its broad spectrum of biological activities.[3][4] Derivatives of this versatile scaffold have been successfully developed into therapeutics for a wide range of diseases, demonstrating activities including anticancer, anti-inflammatory, antimicrobial, antiviral, analgesic, and antipyretic effects.[3][4][5][6][7]

The success of pyrazole-based drugs, such as the COX-2 inhibitor Celecoxib and several protein kinase inhibitors like Crizotinib and Ruxolitinib, underscores the scaffold's ability to form key interactions with various biological targets.[1][2] Its unique structural and electronic properties make it an ideal starting point for the design of new therapeutic agents.[8][9] This guide focuses on the critical next step after synthesis: the systematic screening process to uncover the therapeutic potential of novel pyrazole derivatives.

Strategic Design of the Screening Cascade

A screening cascade is a hierarchical and logical sequence of assays designed to progressively filter a large library of compounds down to a small number of promising "hits" or "leads." The goal is to maximize efficiency and minimize cost by using high-throughput, less complex assays at the beginning and reserving more resource-intensive, biologically relevant assays for later stages.

Causality Behind the Cascade Design:

The rationale is to fail compounds early and cheaply. A primary screen should be robust, scalable, and sensitive enough to identify any potential activity. Subsequent secondary and tertiary assays are designed to confirm this activity, eliminate false positives, and build a progressively detailed profile of the compound's potency, selectivity, and mechanism of action.

Caption: A typical drug discovery screening cascade.

Primary Screening: Identifying Initial Hits

The primary screen is the first crucial step, where the entire novel pyrazole library is tested to identify "hits"—compounds that exhibit a desired biological response.[10] This is typically performed using high-throughput screening (HTS) methods, which leverage automation to test thousands of compounds quickly and efficiently.[11][12][13]

Cell-Based Phenotypic Screening

A common starting point is a cell-based assay that measures a general indicator of cell health, such as proliferation or viability. This approach is target-agnostic and can reveal unexpected activities.

Key Experiment: Antiproliferative Activity using the MTT Assay

The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15] It is particularly valuable in cancer research for identifying compounds that inhibit cancer cell growth.[16][17] The principle is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product.[14][18] The amount of formazan produced is directly proportional to the number of viable cells.[15]

Experimental Protocol: MTT Assay for Anticancer Screening

-

Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well.[16] Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Treatment: Treat cells with a single, fixed concentration of each pyrazole derivative (typically 10-50 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14][19]

-

Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[19]

-

Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[14]

-

Hit Selection: Calculate the percentage of cell growth inhibition relative to the vehicle control. Compounds that show significant inhibition (e.g., >50%) are considered primary hits.

Secondary Screening: Hit Confirmation and Prioritization

Primary hits must undergo rigorous secondary screening to confirm their activity, determine their potency, and rule out non-specific effects or assay interference.

Dose-Response Analysis and IC50 Determination

The first step is to confirm the activity of the primary hits by testing them across a range of concentrations. This allows for the determination of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.

Data Presentation: IC50 Values of Lead Pyrazole Derivatives

| Compound ID | Target Cell Line | IC50 (µM) [a] |

| PYR-001 | A549 (Lung) | 5.2 |

| PYR-002 | A549 (Lung) | 15.8 |

| PYR-003 | A549 (Lung) | 0.9 |

| PYR-004 | A549 (Lung) | 7.4 |

| Doxorubicin | A549 (Lung) | 0.5 |

[a] IC50 is the concentration that causes 50% inhibition of cell proliferation.

Target-Based Mechanistic Assays

If the pyrazole derivatives were designed with a specific target in mind, such as a protein kinase or the COX-2 enzyme, target-based assays are essential to confirm this mechanism of action.

Key Experiment: In Vitro Kinase Inhibition Assay

Many pyrazole derivatives function as protein kinase inhibitors, a major class of anticancer drugs.[1] Assays that directly measure the inhibition of a specific kinase's activity are crucial for validation. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.[20]

Experimental Protocol: ADP-Glo™ Kinase Assay

-

Kinase Reaction Setup: In a 96-well or 384-well plate, combine the target kinase, its specific substrate, ATP, and the pyrazole derivative at various concentrations.

-

Incubation: Incubate the reaction at room temperature for the optimized time (e.g., 60 minutes) to allow for ATP-to-ADP conversion.

-

ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert the newly produced ADP into ATP, which then drives a luciferase/luciferin reaction, generating a luminescent signal. Incubate for 30 minutes.

-

Signal Measurement: Measure luminescence using a plate-reading luminometer. The light signal is directly proportional to the ADP concentration and thus the kinase activity.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Key Experiment: In Vitro COX-2 Inhibition Assay

For pyrazoles designed as anti-inflammatory agents, assessing their ability to selectively inhibit the COX-2 enzyme over COX-1 is critical.[21] Commercially available kits, often using an ELISA-based format, provide a standardized method for this evaluation.[22][23]

Experimental Protocol: Colorimetric COX-2 Inhibitor Screening

-

Enzyme Preparation: Reconstitute purified ovine or human recombinant COX-2 enzyme according to the manufacturer's protocol.[22][24]

-

Compound Incubation: Pre-incubate the enzyme with various concentrations of the pyrazole derivatives or a reference inhibitor (e.g., Celecoxib) for a specified time (e.g., 10 minutes) at 37°C.[24]

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

-

Reaction Quenching & Detection: After a set incubation period, the reaction is stopped. The amount of prostaglandin produced (a downstream product of COX activity) is measured colorimetrically.

-

Data Analysis: The absorbance is inversely proportional to the level of COX-2 inhibition. Calculate the IC50 and the selectivity index (SI = COX-1 IC50 / COX-2 IC50).[22][23]

Caption: Mechanism of action for a pyrazole-based COX-2 inhibitor.

Conclusion and Future Directions

References

-

Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. Retrieved from [Link]

-

PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (n.d.). ResearchGate. Retrieved from [Link]

-

Review: biologically active pyrazole derivatives. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. Retrieved from [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

-

Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). ResearchGate. Retrieved from [Link]

-

High-throughput screening: accelerating drug discovery. (2024). Genomenon. Retrieved from [Link]

-

Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors. (2006). Current Topics in Medicinal Chemistry. Retrieved from [Link]

-

The application of high-throughput screening to novel lead discovery. (1998). PubMed. Retrieved from [Link]

-

A review on biological activity of pyrazole contain pyrimidine derivatives. (2024). ResearchGate. Retrieved from [Link]

-

Current status of pyrazole and its biological activities. (n.d.). PMC - PubMed Central. Retrieved from [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). MDPI. Retrieved from [Link]

-

Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (n.d.). Taylor & Francis. Retrieved from [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved from [Link]

-

High-throughput screening as a method for discovering new drugs. (2020). Drug Target Review. Retrieved from [Link]

-

Screening assays for tyrosine kinase inhibitors: A review. (2023). PubMed. Retrieved from [Link]

-

Advances in High-Throughput Screening for Novel Antimicrobial Compounds. (2024). News-Medical.net. Retrieved from [Link]

-

Kinase Target Engagement Assay Panel Screening Service. (n.d.). Creative Biolabs. Retrieved from [Link]

-

Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. Retrieved from [Link]

-

High-Throughput Mining of Novel Compounds from Known Microbes: A Boost to Natural Product Screening. (n.d.). MDPI. Retrieved from [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC. Retrieved from [Link]

-

Synthesis of New Pyrazole Hybrids as Potential Anticancer Agents with Xanthine Oxidase Inhibitory Activity. (n.d.). PubMed. Retrieved from [Link]

-

Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. (n.d.). PMC - PubMed Central. Retrieved from [Link]

-

Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications. Retrieved from [Link]

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. Retrieved from [Link]

-

Design, Synthesis and Anticancer Screening of Novel Pyrazole Derivatives Linking to Benzimidazole, Benzoxazole and Benzothiazole. (2014). Hilaris Publisher. Retrieved from [Link]

-

Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. (2023). PMC - NIH. Retrieved from [Link]

-

Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2016). Taylor & Francis. Retrieved from [Link]

-

New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (n.d.). PMC - PubMed Central. Retrieved from [Link]

-

Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. (2023). PubMed. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. jchr.org [jchr.org]

- 4. researchgate.net [researchgate.net]

- 5. A review on biological activity of pyrazole contain pyrimidine derivatives [wisdomlib.org]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. High-throughput screening: accelerating drug discovery - Single Cell Discoveries [scdiscoveries.com]

- 11. The application of high-throughput screening to novel lead discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. drugtargetreview.com [drugtargetreview.com]

- 13. azolifesciences.com [azolifesciences.com]

- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 15. clyte.tech [clyte.tech]

- 16. srrjournals.com [srrjournals.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 19. broadpharm.com [broadpharm.com]

- 20. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]

- 21. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrazole Scaffold: A Privileged Framework for Targeting Key Pathological Mediators

An In-Depth Technical Guide

Introduction

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged scaffolds." The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a quintessential example of such a structure.[1][2] Its remarkable versatility stems from a unique combination of physicochemical properties: the pyrazole core can act as both a hydrogen bond donor and acceptor, it is metabolically stable, and its substitution pattern can be readily modified to fine-tune steric and electronic properties for optimal target engagement.[3][4] This adaptability has enabled the development of pyrazole-containing drugs across a vast spectrum of diseases, from inflammation and cancer to cardiovascular and infectious diseases.[5][6][7]

This guide provides a detailed exploration of the key therapeutic targets successfully modulated by pyrazole-based compounds. We will delve into the molecular rationale for targeting these proteins, the specific mechanisms of interaction involving the pyrazole core, and the experimental workflows required to validate and characterize these interactions. This analysis is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their own discovery programs.

Protein Kinases: The Dominant Target Landscape

Protein kinases, enzymes that regulate the majority of cellular processes by phosphorylating substrate proteins, represent the most significant and successful target class for pyrazole-based compounds.[1][8] Their dysregulation is a hallmark of numerous cancers and inflammatory disorders, making them prime targets for therapeutic intervention.[9][10] The pyrazole scaffold is exceptionally well-suited to function as a "hinge-binder" within the ATP-binding pocket of many kinases, a critical interaction for achieving potent inhibition.[8][11]

Janus Kinases (JAKs) in Inflammation and Myeloproliferative Neoplasms

The JAK-STAT signaling pathway is a central regulator of cytokine signaling, crucial for immune response and hematopoiesis. Aberrant JAK activity is implicated in autoimmune diseases like rheumatoid arthritis and myeloproliferative neoplasms.

-

Rationale for Targeting: Inhibiting overactive JAKs can dampen the inflammatory cascade driven by cytokines, providing therapeutic benefit.

-

Mechanism of Interaction: Pyrazole-based inhibitors, such as the FDA-approved drug Ruxolitinib, occupy the ATP-binding site of JAK1 and JAK2.[8] The pyrazole ring often forms critical hydrogen bonds with the hinge region of the kinase domain, anchoring the molecule and allowing other parts of the inhibitor to make specific contacts that confer potency and selectivity.[8]

Signaling Pathway: The JAK-STAT Cascade

Caption: The JAK-STAT signaling pathway and the point of inhibition by pyrazole-based drugs.

Tyrosine Kinases in Oncology (Bcr-Abl, c-Met, ALK)

Receptor and non-receptor tyrosine kinases are critical drivers of many cancers. Fused or mutated kinases like Bcr-Abl (Chronic Myeloid Leukemia) and ALK (Non-Small Cell Lung Cancer) are validated oncogenic drivers.

-

Rationale for Targeting: Specifically inhibiting the kinase activity of these oncoproteins can lead to cancer cell death and tumor regression.

-

Key Examples: Crizotinib is a multi-targeted tyrosine kinase inhibitor approved for ALK-positive and ROS1-positive non-small cell lung cancer, which features a pyrazole core.[8] Encorafenib, a BRAF inhibitor for melanoma, and Avapritinib, a KIT/PDGFRα inhibitor, also highlight the scaffold's utility.[8]

Mitogen-Activated Protein (MAP) Kinases

The p38 MAP kinase pathway is another key regulator of inflammatory cytokine production.[11]

-

Rationale for Targeting: Inhibition of p38 MAP kinase can block the production of TNF-α and other pro-inflammatory cytokines, making it an attractive target for autoimmune and inflammatory diseases.[11]

-

Mechanism of Interaction: The pyrazole group serves as a central scaffold to position aromatic groups optimally within the ATP binding site. Crystal structures show the pyrazole core helps orient a phenyl group into a deep lipophilic pocket and another aromatic ring (like pyridine) into a hydrophobic pocket, where it can accept a hydrogen bond from the amide backbone of a methionine residue (Met-109).[11]

| Pyrazole-Based Kinase Inhibitor | Primary Target(s) | IC₅₀ | Approved Indication(s) |

| Ruxolitinib | JAK1, JAK2 | ~3 nM | Myelofibrosis, Polycythemia Vera |

| Crizotinib | ALK, ROS1, c-Met | 20-50 nM | Non-Small Cell Lung Cancer |

| Encorafenib | BRAF V600E | ~0.3 nM | Melanoma, Colorectal Cancer |

| Niraparib | PARP-1, PARP-2 | 3.8 nM, 2.1 nM | Ovarian Cancer, Prostate Cancer |

| Axitinib | VEGFRs 1, 2, 3 | 0.1-0.3 nM | Renal Cell Carcinoma |

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a common method to determine the potency (IC₅₀) of a pyrazole-based compound against a target kinase.

-

Reagent Preparation:

-

Prepare a serial dilution of the pyrazole test compound in an appropriate buffer (e.g., buffer containing 1-2% DMSO). A typical starting concentration is 100 µM, diluted in 10 half-log steps.

-

Prepare a solution of the target kinase enzyme in kinase reaction buffer.

-

Prepare a solution of the specific substrate peptide and ATP in the same buffer. The ATP concentration should be at or near the Km for the specific kinase.

-

-

Kinase Reaction:

-

In a 384-well plate, add 2.5 µL of the serially diluted test compound or vehicle control (DMSO).

-

Add 5 µL of the kinase/substrate/ATP mixture to initiate the reaction.

-

Incubate the plate at room temperature (e.g., 25°C) for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

-

Signal Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into a luminescent signal via coupled luciferase/luciferin reactions.

-

Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Read the luminescence on a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.

-

Workflow: Kinase Inhibition Assay

Caption: A typical experimental workflow for determining the IC₅₀ of a kinase inhibitor.

Enzymes: Modulators of Inflammation, Infection, and Metabolism

Beyond kinases, pyrazole derivatives have been developed to inhibit a wide range of other enzymes.[6][7] The scaffold's ability to be functionalized allows it to fit into diverse active sites and make specific interactions.

Cyclooxygenase (COX) Enzymes

The discovery of celecoxib, a selective COX-2 inhibitor, was a landmark achievement in anti-inflammatory therapy and a prime example of pyrazole's therapeutic potential.[12]

-

Rationale for Targeting: COX enzymes catalyze a key step in the synthesis of prostaglandins, which are mediators of pain and inflammation. COX-2 is the inducible isoform primarily responsible for inflammation, while COX-1 is constitutively expressed and has homeostatic functions (e.g., protecting the gastric mucosa). Selective inhibition of COX-2 is desirable to reduce inflammatory symptoms while minimizing gastrointestinal side effects associated with non-selective NSAIDs.

-

Mechanism of Interaction: The selectivity of celecoxib for COX-2 is attributed to the presence of a side pocket in the COX-2 active site that is absent in COX-1. The sulfonamide group on the phenyl ring attached to the pyrazole core of celecoxib can fit into this side pocket, leading to tighter binding and selective inhibition.

Carbonic Anhydrases (CAs)

-

Rationale for Targeting: CAs are involved in numerous physiological processes, including pH regulation and fluid balance. Inhibitors are used as diuretics and for the treatment of glaucoma.

-

Key Examples: Pyrazole derivatives incorporating a sulfonamide group have been investigated as potent inhibitors of human carbonic anhydrase (hCA) isoforms I and II.[13]

Bacterial Topoisomerases

-

Rationale for Targeting: Type II topoisomerases (like DNA gyrase and topoisomerase IV) are essential bacterial enzymes responsible for managing DNA topology during replication. They represent a validated target for antibacterial agents.

-

Key Examples: A series of pyrazole analogs have been identified with good antibacterial activity against both Gram-positive and Gram-negative organisms via the inhibition of these enzymes.[14]

G-Protein Coupled Receptors (GPCRs)

GPCRs are the largest family of cell surface receptors and are the targets of a significant percentage of all modern drugs.[15][16] While not as dominant as kinases, GPCRs represent another important target class for pyrazole-based compounds.

-

Rationale for Targeting: GPCRs mediate cellular responses to a vast array of external stimuli, including hormones, neurotransmitters, and odorants. Their dysfunction is linked to many diseases, making them highly valuable drug targets.[17]

-

Key Examples: The anti-obesity drug Rimonabant (withdrawn) was a pyrazole-based inverse agonist of the cannabinoid CB1 receptor.[12] Though no longer on the market, its development demonstrated the utility of the pyrazole scaffold for creating potent and selective GPCR ligands. The design of new GPCR modulators often involves using the pyrazole as a bioisosteric replacement for other aromatic rings to improve properties like solubility or metabolic stability.[4]

Experimental Protocol: GPCR-Mediated Calcium Mobilization Assay

This protocol is used to measure the activity of a compound on a Gq-coupled GPCR, which signals through an increase in intracellular calcium.

-

Cell Preparation:

-

Plate cells stably expressing the target GPCR (e.g., HEK293 cells) in a black, clear-bottom 96- or 384-well plate.

-

Allow cells to adhere and grow overnight to form a confluent monolayer.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage).

-

Aspirate the cell culture medium from the plate and add the dye loading buffer.

-

Incubate the plate for 45-60 minutes at 37°C in the dark.

-

-

Compound Addition and Signal Detection:

-

Prepare serial dilutions of the pyrazole test compound in an appropriate assay buffer.

-

Place the cell plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., a FLIPR or FlexStation).

-

The instrument will measure a baseline fluorescence reading for several seconds.

-

The liquid handler will then add the test compound to the wells, and the instrument will immediately and continuously record the fluorescence intensity over time (typically 2-3 minutes). An increase in fluorescence indicates a rise in intracellular calcium.

-

-

Data Analysis:

-

The response is typically quantified as the peak fluorescence intensity minus the baseline reading.

-

For agonists, plot the response against the compound concentration and fit to a dose-response curve to determine the EC₅₀.

-

For antagonists, pre-incubate the cells with the test compound before adding a known agonist at its EC₈₀ concentration. A decrease in the agonist-induced signal indicates antagonism, and an IC₅₀ can be calculated.

-

Conclusion and Future Outlook

The pyrazole scaffold's enduring presence in drug discovery is a testament to its chemical tractability and pharmacological versatility.[3] Its role as a cornerstone in the development of kinase inhibitors is well-established and continues to expand, with new pyrazole-based agents constantly entering clinical trials for cancer and inflammatory diseases.[18] Furthermore, its proven utility in targeting a diverse array of enzymes and GPCRs ensures its continued relevance. Future research will likely focus on leveraging the pyrazole core to design compounds with novel mechanisms of action, such as allosteric modulators or inhibitors of protein-protein interactions, further solidifying its status as a truly privileged structure in medicinal chemistry.

References

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.).

- Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023, November 7).

- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed. (2022, January 5).

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). Retrieved January 2, 2026, from [Link]

-

Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024, May 30). Retrieved January 2, 2026, from [Link]

-

Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). Retrieved January 2, 2026, from [Link]

-

(PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024, June 12). Retrieved January 2, 2026, from [Link]

-

Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed. (n.d.). Retrieved January 2, 2026, from [Link]

-

Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. (n.d.). Retrieved January 2, 2026, from [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). Retrieved January 2, 2026, from [Link]

-

Synthesis and Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase | Journal of Medicinal Chemistry. (n.d.). Retrieved January 2, 2026, from [Link]

-

The Role of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). Retrieved January 2, 2026, from [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Retrieved January 2, 2026, from [Link]

-

Examples of pyrazole-containing drugs and their pharmacological activities. (n.d.). Retrieved January 2, 2026, from [Link]

-

Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors - PMC. (2019, December 4). Retrieved January 2, 2026, from [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.). Retrieved January 2, 2026, from [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (n.d.). Retrieved January 2, 2026, from [Link]

-

Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis - PubMed. (n.d.). Retrieved January 2, 2026, from [Link]

-

Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC. (2023, January 17). Retrieved January 2, 2026, from [Link]

-

(PDF) Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. (2024, June 28). Retrieved January 2, 2026, from [Link]

-

Current status of pyrazole and its biological activities - PMC. (n.d.). Retrieved January 2, 2026, from [Link]

-

Review: Anticancer Activity Of Pyrazole. (n.d.). Retrieved January 2, 2026, from [Link]

-

Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. (2011, October 6). Retrieved January 2, 2026, from [Link]

-

Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders | ACS Omega. (2022, October 17). Retrieved January 2, 2026, from [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020, October 24). Retrieved January 2, 2026, from [Link]

-

Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - PMC. (2024, December 24). Retrieved January 2, 2026, from [Link]

-

Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (n.d.). Retrieved January 2, 2026, from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). Retrieved January 2, 2026, from [Link]

-

Pyrazole derivative in preclinical study. (n.d.). Retrieved January 2, 2026, from [Link]

-

Discovery of GPCR ligands for probing signal transduction pathways - PMC. (n.d.). Retrieved January 2, 2026, from [Link]

-

Tools for GPCR drug discovery - PMC. (n.d.). Retrieved January 2, 2026, from [Link]

-

GPCRs in Intracellular Compartments: New Targets for Drug Discovery. (n.d.). Retrieved January 2, 2026, from [Link]

-

Trends in GPCR drug discovery: new agents, targets and indications - PMC. (2019, November 28). Retrieved January 2, 2026, from [Link]

Sources

- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academicstrive.com [academicstrive.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

- 10. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Trends in GPCR drug discovery: new agents, targets and indications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. GPCR Compound Library | TargetMol [targetmol.com]

- 18. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Architectural Nuances of a Privileged Scaffold: A Guide to the Structure-Activity Relationship of Substituted Pyrazol-5-amines

Abstract